molecular formula C21H21N3O2 B10987792 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

Cat. No.: B10987792
M. Wt: 347.4 g/mol
InChI Key: ARUQYWATOOZBKS-UHFFFAOYSA-N
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Description

3-(5-Methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products, pharmaceuticals, and agrochemicals. This particular compound features two indole moieties connected by a propanamide linker, with one indole ring substituted with a methoxy group and the other with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves the following steps:

    Formation of the Indole Rings: The indole rings can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic substitution reactions. For instance, the methoxy group can be introduced using methanol and a strong acid, while the methyl group can be added using methyl iodide and a base.

    Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted indole derivatives with 3-bromopropionyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: The indole rings can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on various biological systems. It may serve as a probe to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicine, indole derivatives are often explored for their potential therapeutic properties. This compound could be investigated for its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or pharmaceuticals. Its structural features could impart desirable properties to these products.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methoxy-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Lacks the methyl group on the second indole ring.

    3-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide: Lacks the methoxy group on the first indole ring.

    3-(5-Hydroxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide: Has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both methoxy and methyl groups in 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide makes it unique compared to its analogs. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-(1-methylindol-4-yl)propanamide

InChI

InChI=1S/C21H21N3O2/c1-23-11-9-17-18(4-3-5-20(17)23)22-21(25)10-13-24-12-8-15-14-16(26-2)6-7-19(15)24/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,25)

InChI Key

ARUQYWATOOZBKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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